2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and an acetamide-linked 4-ethylphenyl moiety. Key characteristics include:
- Functional groups: The 4-ethylphenyl acetamide may enhance lipophilicity, while the benzyl group could influence steric interactions with target proteins.
- Synthetic utility: Likely synthesized via nucleophilic substitution or condensation reactions, though specific protocols are absent in the provided evidence.
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
InChI Key |
MFLRPELZTJDBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl and ethylphenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylphenyl groups, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By blocking the activity of these kinases, the compound can interfere with cellular processes such as proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Estimated based on structural complexity.
Structural and Functional Insights
Core Heterocycle Differences: The pyrido[3,2-d]pyrimidine core in the target compound distinguishes it from pyrazolo[3,4-d]pyrimidine () and tetrahydropyrimidin-yl systems (). These variations influence electron distribution and binding affinity.
Substituent Effects: Fluorine in Example 83 () enhances metabolic stability and bioavailability compared to the target compound’s non-halogenated structure . The 4-ethylphenyl group in the target compound may improve membrane permeability relative to the 4-methylphenyl in Compound 11f () .
Stereochemistry: Compounds in emphasize stereospecificity (e.g., R/S configurations), which are critical for target selectivity.
Physical Properties :
- The high melting point (302–304°C) of Example 83 () implies crystallinity, which could complicate formulation compared to the target compound if its MP is lower .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
